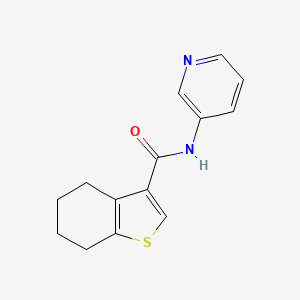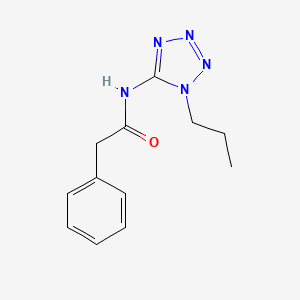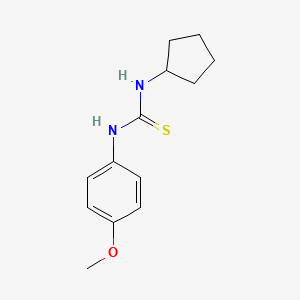
N-cyclopentyl-N'-(4-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-(4-methoxyphenyl)thiourea (CPMT) is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives, which have been shown to exhibit a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-N'-(4-methoxyphenyl)thiourea is not fully understood. However, it has been suggested that N-cyclopentyl-N'-(4-methoxyphenyl)thiourea may exert its biological effects by modulating various signaling pathways. For example, N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has also been reported to activate the AMPK pathway, which is involved in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been shown to exhibit a variety of biochemical and physiological effects. For example, N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant properties. N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory properties. Furthermore, N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been reported to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclopentyl-N'-(4-methoxyphenyl)thiourea in lab experiments is its relatively low toxicity compared to other thiourea derivatives. This allows for higher concentrations to be used without causing significant cell death or toxicity. However, one of the limitations of using N-cyclopentyl-N'-(4-methoxyphenyl)thiourea is its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-cyclopentyl-N'-(4-methoxyphenyl)thiourea. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate its mechanism of action and optimize its efficacy in vivo. Another area of interest is its potential as a neuroprotective agent for neurodegenerative disorders such as Alzheimer's disease. Future studies could focus on optimizing its pharmacokinetics and bioavailability in order to improve its effectiveness in vivo. Additionally, N-cyclopentyl-N'-(4-methoxyphenyl)thiourea could be further modified to improve its solubility and selectivity towards specific targets.
Méthodes De Synthèse
N-cyclopentyl-N'-(4-methoxyphenyl)thiourea can be synthesized by reacting 4-methoxyaniline with cyclopentyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the isothiocyanate group by the amino group, forming the thiourea derivative. The product can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has also been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFGPTUKDUQVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(4-methoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)
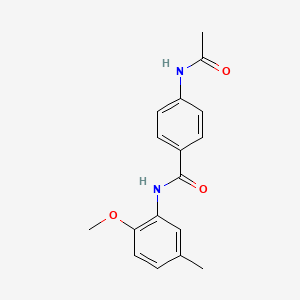
![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)
![2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)
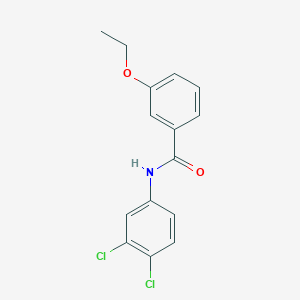
![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)
![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)
![4-{[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5887559.png)
![3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5887565.png)
![ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5887576.png)

